An In-Depth Technical Guide to N-Methyl-2-nitroaniline-d3: Properties, Structure, and Application
An In-Depth Technical Guide to N-Methyl-2-nitroaniline-d3: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-nitroaniline-d3 is the deuterated analogue of N-methyl-2-nitroaniline, a stable isotope-labeled compound of significant interest in modern analytical chemistry. The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group provides a mass shift that is readily distinguishable by mass spectrometry. This key feature makes N-Methyl-2-nitroaniline-d3 an invaluable tool as an internal standard for quantitative analyses, particularly in the fields of pharmaceutical development, bioanalysis, and environmental monitoring.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-Methyl-2-nitroaniline-d3, offering field-proven insights for its effective utilization.
Physicochemical and Structural Properties
N-Methyl-2-nitroaniline-d3 is a reddish powder at room temperature.[2] The introduction of deuterium atoms has a negligible effect on the compound's polarity and chromatographic behavior compared to its non-deuterated counterpart, allowing for co-elution in chromatographic separations. This is a critical attribute for its primary application as an internal standard.[3]
Table 1: Physicochemical Properties of N-Methyl-2-nitroaniline-d3 and N-Methyl-2-nitroaniline
| Property | N-Methyl-2-nitroaniline-d3 | N-Methyl-2-nitroaniline |
| CAS Number | 112333-14-9[1] | 612-28-2[4] |
| Molecular Formula | C₇H₅D₃N₂O₂[1] | C₇H₈N₂O₂[4] |
| Molecular Weight | 155.17 g/mol [1] | 152.15 g/mol [4] |
| Appearance | Reddish Powder[2] | Orange-brown powder[5] |
| Melting Point | Not explicitly stated, but expected to be similar to the non-deuterated form | 33-37 °C[5] |
| Storage | 2-8°C Refrigerator[2] | Ambient[2] |
Chemical Structure
The structure of N-Methyl-2-nitroaniline-d3 consists of a benzene ring substituted with a nitro group at the 2-position and a deuterated N-methylamino group at the 1-position.
Structure of N-Methyl-2-nitroaniline-d3
Spectroscopic Analysis
Definitive characterization of N-Methyl-2-nitroaniline-d3 is achieved through a combination of spectroscopic techniques. While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the non-deuterated analogue and the known effects of deuterium substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of N-Methyl-2-nitroaniline-d3 will be markedly different from its non-deuterated counterpart in the region of the methyl protons. The characteristic singlet of the N-methyl group will be absent due to the replacement of protons with deuterium. The aromatic protons will exhibit signals consistent with a 1,2-disubstituted benzene ring.
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¹³C NMR: The carbon-13 NMR spectrum will show a signal for the deuterated methyl carbon that is a triplet due to coupling with the three deuterium atoms (spin I=1). The chemical shift of this carbon will be slightly upfield compared to the non-deuterated compound.
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²H NMR: The deuterium NMR spectrum will show a characteristic signal for the -CD₃ group, confirming the position and extent of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the identity and isotopic purity of N-Methyl-2-nitroaniline-d3. The molecular ion peak will be observed at m/z 155, which is three mass units higher than the non-deuterated compound (m/z 152). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns are expected to be similar to the non-deuterated analogue, with key fragments showing a +3 Da mass shift if they retain the deuterated methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methyl-2-nitroaniline-d3 will exhibit characteristic peaks for the functional groups present. The C-D stretching vibrations of the deuterated methyl group will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) in the non-deuterated compound. The N-H stretching, aromatic C-H stretching, and the strong asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively) will be present.
Synthesis of N-Methyl-2-nitroaniline-d3
While a specific, publicly available, step-by-step protocol for the synthesis of N-Methyl-2-nitroaniline-d3 is not readily found in the literature, a plausible and scientifically sound synthetic route can be constructed based on established methods for N-methylation and the use of deuterated reagents. The following is a representative protocol.
Experimental Protocol: Proposed Synthesis of N-Methyl-2-nitroaniline-d3
This two-step synthesis involves the initial formylation of 2-nitroaniline followed by methylation with a deuterated methylating agent and subsequent deformylation.
Step 1: N-Formylation of 2-Nitroaniline
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To a round-bottom flask, add 2-nitroaniline and an excess of formic acid.
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Heat the mixture to reflux for 2-4 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the precipitated N-(2-nitrophenyl)formamide by vacuum filtration and wash with cold water.
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Dry the product under vacuum.
Step 2: N-Methylation-d3 and Deformylation
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Dissolve the N-(2-nitrophenyl)formamide in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) in a dry flask under an inert atmosphere.
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Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature.
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Add deuterated methyl iodide (CD₃I) dropwise at 0 °C.
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Let the reaction warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
To achieve deformylation, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Methyl-2-nitroaniline-d3.
Proposed synthetic workflow for N-Methyl-2-nitroaniline-d3.
Applications in Quantitative Analysis
The primary and most significant application of N-Methyl-2-nitroaniline-d3 is as an internal standard in isotope dilution mass spectrometry (IDMS). Its near-identical chemical and physical properties to the non-deuterated analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations and matrix effects.
Quantification of Nitrosamine Impurities in Pharmaceuticals
A critical application is in the monitoring of potentially carcinogenic nitrosamine impurities in pharmaceutical products. Regulatory agencies require highly sensitive and accurate methods for the quantification of these impurities. The use of deuterated internal standards, such as N-Methyl-2-nitroaniline-d3 for the corresponding analyte, is a cornerstone of robust analytical methods.
Bioanalytical Methodologies
In drug metabolism and pharmacokinetic (DMPK) studies, N-Methyl-2-nitroaniline-d3 can be used as an internal standard to quantify the levels of N-methyl-2-nitroaniline in biological matrices such as plasma, urine, or tissue homogenates. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate or related compounds.
Experimental Workflow: Quantitative Analysis Using a Deuterated Internal Standard
The following workflow outlines the general steps for using N-Methyl-2-nitroaniline-d3 as an internal standard in a quantitative LC-MS/MS analysis.
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Sample Preparation: A known amount of N-Methyl-2-nitroaniline-d3 (the internal standard) is spiked into the unknown sample, calibration standards, and quality control samples.
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Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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Chromatographic Separation: The extracted sample is injected into an LC system, where the analyte and the co-eluting internal standard are separated from other matrix components.
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Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
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Quantification: The concentration of the analyte in the unknown sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.
General workflow for quantitative analysis using a deuterated internal standard.
Safety and Handling
The safety precautions for N-Methyl-2-nitroaniline-d3 should be considered similar to its non-deuterated analogue, N-Methyl-2-nitroaniline, which is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][6] It may also cause damage to organs through prolonged or repeated exposure.[3][6]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6]
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[1]
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Disposal: Dispose of in accordance with local, regional, and national regulations.
Conclusion
N-Methyl-2-nitroaniline-d3 is a vital tool for researchers and scientists in the pharmaceutical and analytical fields. Its utility as a high-purity internal standard in mass spectrometry-based quantitative methods provides the accuracy and reliability required for demanding applications such as the analysis of trace-level impurities and bioanalytical studies. A thorough understanding of its chemical properties, structure, and appropriate handling is essential for its effective and safe implementation in the laboratory.
References
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Pharmaffiliates. N-Methyl-2-nitroaniline-d3. [Link]
-
CPAchem. Safety data sheet: N-Methyl-2-nitroaniline. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. [Link]
-
PubChem. Benzenamine, N-methyl-2-nitro-. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Benzenamine, N-methyl-2-nitro- | C7H8N2O2 | CID 69157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-甲基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Methyl-2-nitroaniline-d3 | LGC Standards [lgcstandards.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

